N-(2-Bromo-3-methoxyphenyl)thietan-3-amine
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Overview
Description
N-(2-Bromo-3-methoxyphenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur The presence of a bromine atom and a methoxy group on the phenyl ring adds to its chemical uniqueness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3-methoxyphenyl)thietan-3-amine typically involves the reaction of 2-bromo-3-methoxyaniline with thietane-3-carbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thietane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-methoxyphenyl)thietan-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thietan-3-amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
N-(2-Bromo-3-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methoxyphenyl)thietan-3-amine involves its interaction with various molecular targets. The presence of the bromine atom and the methoxy group on the phenyl ring allows it to participate in electrophilic aromatic substitution reactions. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the bromine and methoxy groups, making it less reactive.
2-Bromo-3-methoxyaniline: Lacks the thietane ring, limiting its applications in sulfur chemistry.
Thietane-3-carbonyl chloride: Used as a precursor in the synthesis of N-(2-Bromo-3-methoxyphenyl)thietan-3-amine.
Uniqueness
This compound is unique due to the combination of the thietane ring and the substituted phenyl ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-(2-bromo-3-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12BrNOS/c1-13-9-4-2-3-8(10(9)11)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
FHPXSQRCDJVDMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)NC2CSC2 |
Origin of Product |
United States |
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